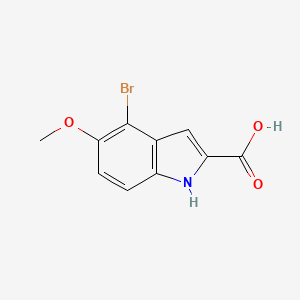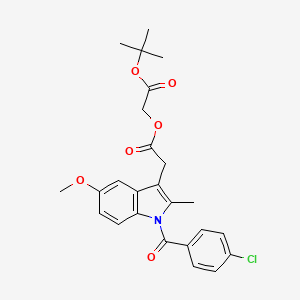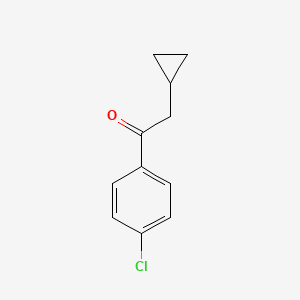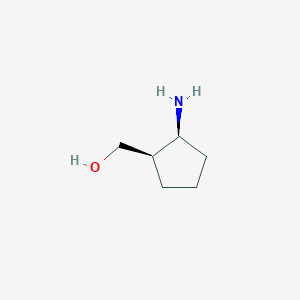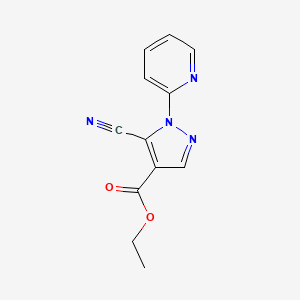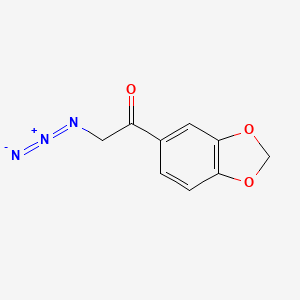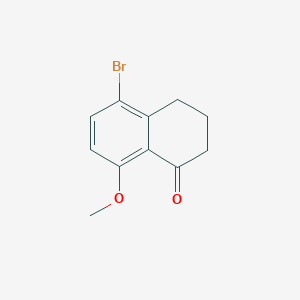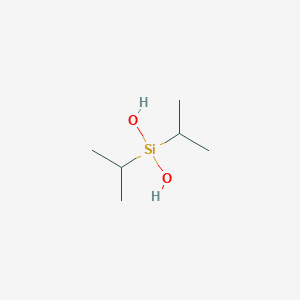
Diisopropylsilanediol
描述
Diisopropylsilanediol, with the molecular formula C6H16O2Si, is an organosilicon compound. It is characterized by the presence of two hydroxyl groups attached to a silicon atom, which is further bonded to two isopropyl groups. This compound is part of the silanediol family, known for their unique chemical properties and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions: Diisopropylsilanediol can be synthesized through the hydrolysis of diisopropyldichlorosilane. The reaction involves the addition of water to diisopropyldichlorosilane, resulting in the formation of this compound and hydrochloric acid as a by-product. The reaction is typically carried out under controlled conditions to prevent the formation of unwanted by-products.
Industrial Production Methods: In an industrial setting, the synthesis of this compound involves the use of large-scale reactors where diisopropyldichlorosilane is mixed with water. The reaction mixture is then heated to facilitate the hydrolysis process. The resulting this compound is purified through distillation or recrystallization to obtain a high-purity product.
化学反应分析
Types of Reactions: Diisopropylsilanediol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert it back to diisopropyldichlorosilane.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides or aryl halides are employed under basic or acidic conditions.
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Diisopropyldichlorosilane.
Substitution: Various substituted silanediols.
科学研究应用
Diisopropylsilanediol has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of organosilicon compounds and polymers.
Biology: It serves as a building block for the development of biologically active molecules.
Medicine: Research is ongoing to explore its potential in drug delivery systems and as a component in medical devices.
Industry: It is utilized in the production of silicone-based materials, coatings, and adhesives.
作用机制
The mechanism of action of diisopropylsilanediol involves its ability to form hydrogen bonds due to the presence of hydroxyl groups. This property allows it to interact with various molecular targets, facilitating the formation of complex structures. The pathways involved include hydrogen bonding and coordination with metal ions, which can influence the reactivity and stability of the compound.
相似化合物的比较
Diphenylsilanediol: Similar in structure but with phenyl groups instead of isopropyl groups.
Dimethylsilanediol: Contains methyl groups instead of isopropyl groups.
Diethylsilanediol: Contains ethyl groups instead of isopropyl groups.
Uniqueness: Diisopropylsilanediol is unique due to its specific steric and electronic properties imparted by the isopropyl groups. These properties influence its reactivity and make it suitable for specific applications where other silanediols may not be as effective.
属性
IUPAC Name |
dihydroxy-di(propan-2-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16O2Si/c1-5(2)9(7,8)6(3)4/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXWUGCNBZZSJJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10514587 | |
| Record name | Di(propan-2-yl)silanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10514587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18173-88-1 | |
| Record name | Di(propan-2-yl)silanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10514587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


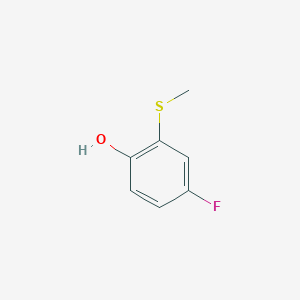
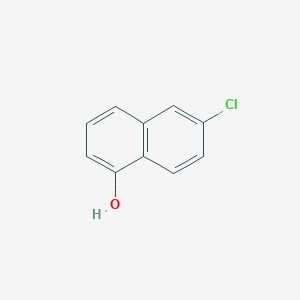
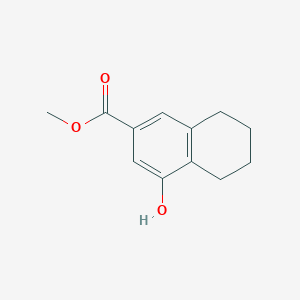
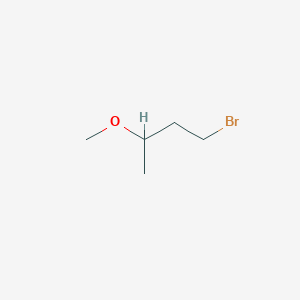
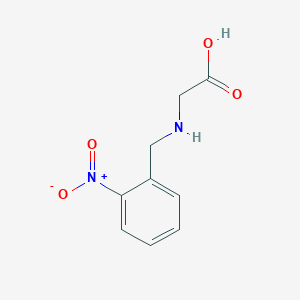
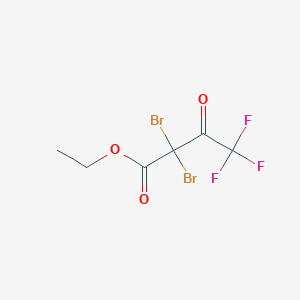
![1-Oxaspiro[4.5]decan-8-one](/img/structure/B1601205.png)
